molecular formula C17H13Cl2NO3S B4974405 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate

Cat. No.: B4974405
M. Wt: 382.3 g/mol
InChI Key: MONSTSLOOBGAHI-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate (CAS: 325811-53-8) is a chlorinated quinoline derivative functionalized with a 4-ethylbenzenesulfonate ester group. Its molecular formula is C₁₇H₁₃Cl₂NO₃S, with a molecular weight of 382.261 g/mol . The compound features two chlorine atoms at positions 5 and 7 on the quinoline ring and a 4-ethyl substituent on the benzenesulfonate moiety.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-ethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONSTSLOOBGAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural and molecular differences between 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Quinoline) Substituents (Benzenesulfonate) Molecular Weight (g/mol)
This compound 325811-53-8 C₁₇H₁₃Cl₂NO₃S 5,7-Dichloro 4-Ethyl 382.261
5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate 309289-02-9 C₁₇H₁₃Cl₂NO₃S 5,7-Dichloro 2,4-Dimethyl 382.261
1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine 496020-52-1 C₁₇H₁₆Cl₄N₂O₂S N/A 2,4,5-Trichloro 454.1981
1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole 1018137-43-3 C₁₇H₁₇BrN₂O₂S N/A 4-Bromo, 5-methyl, 2-isopropyl 393.2981
Key Observations:

Substituent Position and Electronic Effects: The 4-ethyl group in the target compound may enhance lipophilicity compared to the 2,4-dimethyl substituent in its closest analogue (CAS: 309289-02-9). This could improve membrane permeability in biological systems .

Molecular Weight and Steric Hindrance: Despite identical molecular weights in the two quinoline-based sulfonates (382.261 g/mol), steric hindrance from 2,4-dimethyl vs. 4-ethyl groups may influence binding to biological targets or catalytic sites .

Computational Insights

  • Density Functional Theory (DFT) : Studies on exact exchange functionals (e.g., Becke’s 1993 work) highlight the importance of accurate electron density modeling for predicting properties like solubility or binding affinity. The 5,7-dichloro substituent’s electron-withdrawing nature could be better described using hybrid functionals .
  • Correlation Energy : The Colle-Salvetti correlation-energy formula, adapted into DFT, could model the sulfonate group’s polarization effects, which are critical for understanding intermolecular interactions .

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